Tetralithium 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate)
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Overview
Description
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) is a complex organic compound with the molecular formula C37H32N6O15S4Li4. It is known for its unique structure, which includes azo groups and naphthalene disulphonate moieties. This compound is primarily used in various industrial applications, including dyeing and pigmentation.
Preparation Methods
The synthesis of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling: The diazonium salt formed is then coupled with 2-amino-4-methylanisole to form the azo compound.
Lithiation: Finally, the compound is lithiated to form the tetralithium salt.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for efficiency and yield.
Chemical Reactions Analysis
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its unique structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
Mechanism of Action
The mechanism of action of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the naphthalene disulphonate moieties can interact with different substrates. These interactions lead to the compound’s effects in dyeing and pigmentation processes .
Comparison with Similar Compounds
Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) can be compared with similar compounds such as:
Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate): Similar in structure but with sodium instead of lithium.
Tetralithium, trimethylsilanide: Another lithium-containing compound but with different functional groups.
The uniqueness of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) lies in its specific combination of azo and naphthalene disulphonate groups, which confer distinct properties useful in various applications.
Properties
CAS No. |
64346-41-4 |
---|---|
Molecular Formula |
C37H28Li4N6O15S4 |
Molecular Weight |
952.8 g/mol |
IUPAC Name |
tetralithium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Li/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
CULWSHNMQRWIQY-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC |
Origin of Product |
United States |
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